TCMDC-136879 was developed through a systematic screening of compounds within the Tres Cantos Anti-Malarial Set, which consists of over 13,000 compounds known for their antimalarial properties. The classification of TCMDC-136879 falls under the category of aminohydantoins, which are characterized by their hydantoin core structure and have been recognized for their drug-like properties and bioavailability .
The synthesis of TCMDC-136879 involves several key steps that utilize established organic chemistry techniques. The initial step typically includes the formation of a spirohydantoin core, which serves as the foundation for further modifications.
Methods and Technical Details:
The molecular structure of TCMDC-136879 features a spirohydantoin framework, which is crucial for its biological activity.
Structure and Data:
The three-dimensional conformation of TCMDC-136879 allows it to effectively bind to specific proteins involved in the malaria life cycle, facilitating its action as an antimalarial agent.
TCMDC-136879 undergoes several chemical reactions that are essential for its synthesis and functionality.
Reactions and Technical Details:
These reactions are carefully monitored using techniques such as mass spectrometry and NMR spectroscopy to ensure product integrity and yield.
The mechanism by which TCMDC-136879 exerts its antimalarial effects primarily involves inhibition of key enzymes in the Plasmodium falciparum life cycle.
Process and Data:
This mode of action highlights the compound's potential as a therapeutic agent against malaria.
Understanding the physical and chemical properties of TCMDC-136879 is essential for evaluating its suitability as a drug candidate.
Physical Properties:
Chemical Properties:
These properties are critical for formulation development and determining appropriate storage conditions.
TCMDC-136879 has significant potential applications in scientific research and drug development.
Scientific Uses:
Malaria remains a devastating global health threat, with Plasmodium falciparum causing the most severe human infections. In 2022, an estimated 247 million clinical cases and 619,000 deaths occurred worldwide, primarily affecting children under five in sub-Saharan Africa [4] [5]. Artemisinin-based combination therapies (ACTs), the current frontline treatment, face spreading resistance—first documented in Southeast Asia in 2008 and now increasingly reported in Africa [5] [10]. Resistance extends beyond artemisinin; P. falciparum has developed varying degrees of tolerance to all major antimalarial drug classes, including chloroquine and piperaquine [5]. This evolving resistance landscape underscores an urgent need for new chemotypes with novel mechanisms of action to sustain malaria control and eradication efforts [4] [9].
Table 1: Key Malaria Burden and Resistance Metrics
Metric | Value | Reference |
---|---|---|
Global malaria deaths (2022) | 619,000 | [4] |
P. falciparum contribution | >90% of mortality | [5] |
Artemisinin resistance emergence | 2008 (Cambodia) | [10] |
Reported ACT failure rates (Cambodia) | Up to 50% | [5] |
P. falciparum expresses ten aspartic proteases (plasmepsins, PMs) that govern essential processes in its life cycle. PMI, II, IV, and III (HAP) facilitate hemoglobin degradation in the digestive vacuole. In contrast, PMV processes the Plasmodium export element (PEXEL) motif in effector proteins destined for host erythrocytes, enabling immune evasion and virulence [6]. Recent research highlights PMIX and PMX as particularly compelling drug targets:
TCMDC-136879 emerged from the Tres Cantos Antimalarial Set (TCAMS), a collection of ~13,533 compounds from GlaxoSmithKline’s phenotypic screen against P. falciparum asexual blood stages [2] [10]. Initial profiling revealed an IC₅₀ of 140 nM against the 3D7 strain, positioning it within the top 0.5% of hits in the TCAMS library [2]. Chemically, TCMDC-136879 belongs to the aminohydantoin class—a scaffold previously explored in human aspartic protease inhibitors (e.g., β-secretase (BACE)). Its identification represented a strategic pivot toward repurposing protease inhibitor pharmacophores against plasmodial targets [2] [9]. Subsequent mechanistic studies confirmed its activity against multiple plasmepsins, including PMII (IC₅₀ = 12 nM) and PMV (IC₅₀ = 977 nM), validating aspartic proteases as its primary targets [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7